molecular formula C11H12O B1586111 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde CAS No. 51529-97-6

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Cat. No. B1586111
CAS RN: 51529-97-6
M. Wt: 160.21 g/mol
InChI Key: NYNSNUNMTUNAEO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 51529-97-6 . It has a molecular weight of 160.22 and its molecular formula is C11H12O . It appears as a colorless liquid .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is 1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a colorless liquid . It has a melting point of 149-152 °C . It should be stored at a temperature between 0-8°C .

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.22 and appears as a colorless liquid . It’s typically stored at temperatures between 0-8°C .

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSNUNMTUNAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375236
Record name 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

CAS RN

51529-97-6
Record name 5,6,7,8-Tetrahydro-2-naphthaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51529-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 12 was prepared by an alternate procedure as follows: Tetralin was formylated with dichloromethyl methyl ether and titanium tetrachloride catalyst to give 6-formyltetralin. Reaction of the aldehyde with malonic acid in the presence of an amine catalyst gave the substituted acrylic acid. Catalytic hydrogenation of the double bond gave the corresponding substituted propionic acid, 3-(6-tetralyl)propionic acid. Conversion of the acid to the acid chloride with phosphorus pentachloride followed by cyclization with aluminum chloride gave the desired 2,3,5,6,7,8-hexahydro-1H-benz[f]inden-1-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Z Ateş-Alagöz, C Kuş, T Çoban - Journal of enzyme inhibition and …, 2005 - Taylor & Francis
Some 6-fluoro-5-substituted-benzimidazole derivatives in which indole and 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene groups were attached to the 2-position of the …
Number of citations: 101 www.tandfonline.com
S Valdersnes, R Kallenborn… - International Journal of …, 2006 - Taylor & Francis
Organic synthesis has been applied to detect potential Tonalide (AHTN) transformation products in a semi-quantitative way in environmental samples by using a well-established trace-…
Number of citations: 20 www.tandfonline.com
TV Petrasheuskaya, MA Kiss, O Dömötör… - New Journal of …, 2020 - pubs.rsc.org
An estrone–salicylaldehyde thiosemicarbazone hybrid (estrone–TSC) containing integrated domains was designed and synthesized with excellent yield via the condensation reaction …
Number of citations: 18 pubs.rsc.org
D Tejedor, L Cotos, D Márquez‐Arce… - … A European Journal, 2015 - Wiley Online Library
The microwave‐assisted imidazole‐catalyzed transformation of propargyl vinyl ethers (PVEs) into multisubstituted salicylaldehydes is described. The reaction is instrumentally simple, …
TV Petrasheuskaya, D Wernitznig, MA Kiss… - JBIC Journal of …, 2021 - Springer
The terminal N-mono- and dimethylated derivatives of an estrone–salicylaldehyde thiosemicarbazone hybrid and their highly cytotoxic Cu(II) complexes were synthesized and …
Number of citations: 4 link.springer.com
A Tabbi, ZA Kaplancikli, D Tebbani… - Turkish Journal of …, 2016 - journals.tubitak.gov.tr
Several novel thiazolylpyrazoline derivatives were synthesized by reacting substituted 3, 5-diaryl-1-thiocarba\-moyl-2-pyrazolines with phenacylbromides. The structures of the …
Number of citations: 16 journals.tubitak.gov.tr
J Kaur, M Soto-Velasquez, Z Ding… - European journal of …, 2019 - Elsevier
Adenylyl cyclases type 1 (AC1) and 8 (AC8) are group 1 transmembrane adenylyl cyclases (AC) that are stimulated by Ca 2+ /calmodulin. Studies have shown that mice depleted of …
Number of citations: 26 www.sciencedirect.com
TL March, N Rudgley, MV Perkins - Arkivoc, 2022 - arkat-usa.org
This paper reports the development of a silver-catalyzed 6-endo-dig cyclisation of 5-alkoxy-1, 5-enynes enabling benzannulation of (–)-menthone with construction of the calamenene …
Number of citations: 4 www.arkat-usa.org
N Luo, Y Gao, M Wang, X Niu, G Li, T An - Science of The Total …, 2023 - Elsevier
The ubiquitous presence of synthetic musks is causing serious concern due to the species produced from their transformation and environmental impacts. In this study, tonalide was …
Number of citations: 3 www.sciencedirect.com
K Furuta, N Fujita, T Ibushi, T Shiotsuki… - Journal of Pesticide …, 2010 - jstage.jst.go.jp
Ethyl 4-[(6-substituted 2, 2-dimethyl-2H-chromen-7-yl) methoxy] benzoates and their analogues were prepared and the biological activities were evaluated for both anti-juvenile …
Number of citations: 16 www.jstage.jst.go.jp

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